molecular formula C13H9F2NO3 B3157272 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene CAS No. 847861-84-1

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

Cat. No. B3157272
CAS RN: 847861-84-1
M. Wt: 265.21 g/mol
InChI Key: NOIXWFOGRRGFAM-UHFFFAOYSA-N
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Description

The compound “2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene” is an organic compound based on its formula. It likely contains a benzene ring due to the presence of the term ‘benzyloxy’ and ‘benzene’ in its name . The ‘benzyloxy’ suggests a benzyl group (a benzene ring attached to a CH2 group) connected to the rest of the molecule via an oxygen atom . The ‘difluoro’ and ‘nitro’ parts suggest the presence of two fluorine atoms and a nitro group (NO2), respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the benzyloxy group, the nitro group, and the fluorine atoms . The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its molecular orbitals . The benzene ring is planar due to the delocalized π electrons, and the electronegative fluorine atoms and nitro group may cause the molecule to have a polar nature .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents and conditions used . The presence of the nitro group, for example, could make it susceptible to reduction reactions . The C-F bonds are generally quite stable but can be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its boiling and melting points would depend on the strength of the intermolecular forces present . Its solubility would depend on its polarity, and its reactivity would be influenced by the presence of functional groups like the nitro group and C-F bonds .

Scientific Research Applications

Oxidation and Ketone Formation

One application of compounds related to 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene is in the oxidation of benzylic methylene compounds to ketones. This process involves the use of 2-nitrobenzene peroxysulfonyl radical, which is generated from 2-nitrobenzenesulfonyl chloride and superoxide. This method oxidizes various substrates containing the benzylic methylene group to ketones under mild conditions, indicating a potential pathway for synthesizing certain ketones (Kim, Kim, & Lee, 1989).

Organocatalytic Syntheses of Benzoxazoles and Benzothiazoles

Another application is in the organocatalytic synthesis of benzoxazoles and benzothiazoles. This process involves alkyl-/arylanilides and alkyl-/arylthioanilides using 1-iodo-4-nitrobenzene as a catalyst. This method provides an effective route for constructing functionalized 2-alkyl-/arylbenzoxazoles and 2-alkyl-/arylbenzothiazoles, suggesting a role in synthesizing these compounds (Alla, Sadhu, & Punniyamurthy, 2014).

Crystal Structure Studies

Studies on compounds similar to 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene also focus on understanding their crystal structures. For example, the structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol was analyzed to understand the molecular orientations and interactions within the crystal. Such studies are essential for understanding the material properties of these compounds (Ghichi, Benaouida, Benboudiaf, & Merazig, 2015).

Synthesis and Decomposition Studies

Research has also been conducted on the synthesis and thermal decomposition of derivatives related to 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene. Such studies provide insights into the stability and reactivity of these compounds under various conditions, which is crucial for their application in different scientific fields (Nohira, Inoue, Hattori, Okawa, & Mukaiyama, 1967).

Synthesis of 2-Vinyl-2,3-dihydro-benzo[1,4]dioxins

The compound is also used in the palladium(0)-catalyzed synthesis of 2-vinyl-2,3-dihydro-benzo[1,4]dioxins. This process demonstrates the potential of 2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene derivatives in complex organic synthesis reactions, expanding the scope of their application in chemical synthesis (Massacret, Lhoste, Lakhmiri, Parella, & Sinou, 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its use . If used as a drug, it would interact with biological molecules in the body to exert its effects . If used as a reagent in a chemical reaction, its mechanism of action would involve its participation in the breaking and forming of chemical bonds .

Safety and Hazards

Like many chemicals, this compound could pose safety hazards. It’s important to handle it with appropriate protective equipment and precautions . It could be harmful if swallowed, inhaled, or comes into contact with skin . It’s also important to store it properly to prevent degradation and to dispose of it safely .

Future Directions

The future directions for the study and use of this compound would depend on its properties and potential applications . It could be studied further to better understand its reactivity, or it could be explored for use in various industries, such as pharmaceuticals or materials science .

properties

IUPAC Name

1,3-difluoro-5-nitro-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-11-6-10(16(17)18)7-12(15)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIXWFOGRRGFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-1,3-difluoro-5-nitrobenzene

Synthesis routes and methods I

Procedure details

Potassium carbonate (7.8 g, 56.4 mmol) was added to a solution of 1,2,3-trifluoro-5-nitrobenzene (5 g, 28.2 mmol) and benzyl alcohol (3.2 g, 29.6 mmol) in N,N-dimethylformamide (70 mL). The resultant mixture was stirred at RT overnight. The reaction mixture was concentrated under reduced pressure and the residue was partitioned between ethyl acetate and water. The organic layer was separated and washed with brine, dried (Na2SO4), concentrated under reduced pressure and purified by column chromatography to give 2-(benzyloxy)-1,3-difluoro-5-nitrobenzene (5.3 g, 71% yield). 1H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J=8.4 Hz, 2H), 7.46-7.37 (m, 5H), 5.39 (s, 2H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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